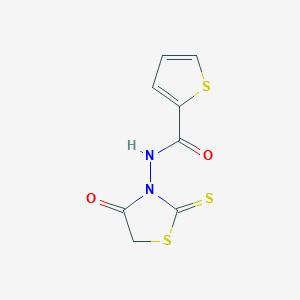
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide is an organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system, which is fused with a carboxamide group and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide typically involves the condensation of 4-methoxyaniline with 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide can be compared with other similar compounds, such as:
- N-(4-methoxyphenyl)-2-aminobenzothiazole
- N-(4-methoxyphenyl)-3-methyl-2-aminobenzothiazole
- N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-thiol
These compounds share structural similarities but differ in their functional groups and specific properties. The unique combination of the methoxyphenyl group and the benzothiazine ring in this compound contributes to its distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C17H16N2O2S |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-methyl-4H-1,4-benzothiazine-2-carboxamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-16(22-15-6-4-3-5-14(15)18-11)17(20)19-12-7-9-13(21-2)10-8-12/h3-10,18H,1-2H3,(H,19,20) |
Clave InChI |
HHFOFAUKOKYXRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=CC=CC=C2N1)C(=O)NC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B11076534.png)
![1,1'-Pentane-1,3-diylbis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11076552.png)
![7-(dimethylamino)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11076556.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(2-methyl-1H-benzimidazol-7-yl)benzamide](/img/structure/B11076562.png)
![(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11076563.png)

![Urea, 1-(3,5-dimethyl-[1,2,4]triazol-4-yl)-3-(2-methylbenzoyl)-](/img/structure/B11076573.png)
![3'-Methyl-1-(2-morpholin-4-YL-2-oxoethyl)-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076584.png)
![N-{3-[(1-adamantylamino)carbonyl]phenyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B11076593.png)
![3,7-Bis(2-chlorobenzoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11076599.png)
![ethyl 4-[(2-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B11076605.png)
![N-[(Adamantan-1-YL)methyl]-5-(thiophen-2-YL)-7-(trifluoromethyl)pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11076613.png)
